molecular formula C11H8ClFN4 B1413739 5-Amino-1-(5-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 2197061-80-4

5-Amino-1-(5-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1413739
CAS No.: 2197061-80-4
M. Wt: 250.66 g/mol
InChI Key: ZZFDFGZVZZAJRV-UHFFFAOYSA-N
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Description

5-Amino-1-(5-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of amino, chloro, and fluoro substituents on the phenyl ring, as well as a nitrile group on the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(5-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves the reaction of 2-(5-chloro-2-fluorophenyl)acetohydrazide with ethoxymethylene malononitrile in ethanol under reflux conditions . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, purification steps, and quality control measures to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(5-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The amino, chloro, and fluoro substituents on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization Reactions: The nitrile group on the pyrazole ring can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while oxidation reactions can produce oxidized forms of the compound.

Scientific Research Applications

5-Amino-1-(5-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used as a probe to study biological processes and interactions, particularly those involving pyrazole-containing molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-1-(5-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of the amino, chloro, and fluoro substituents on the phenyl ring, as well as the nitrile group on the pyrazole ring, allows the compound to bind to and modulate the activity of various enzymes and receptors. This can lead to changes in cellular processes and signaling pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(5-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide
  • 5-Amino-1-(5-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid
  • 5-Amino-1-(5-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-methyl ester

Uniqueness

Compared to similar compounds, 5-Amino-1-(5-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is unique due to the presence of the nitrile group on the pyrazole ring. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. The combination of amino, chloro, and fluoro substituents on the phenyl ring further enhances its versatility and potential for use in different fields.

Properties

IUPAC Name

5-amino-1-(5-chloro-2-fluorophenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN4/c1-6-8(5-14)11(15)17(16-6)10-4-7(12)2-3-9(10)13/h2-4H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFDFGZVZZAJRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=C(C=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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